Home > Products > Building Blocks P19244 > 6-Bromo-3-iodo-1H-indazole
6-Bromo-3-iodo-1H-indazole - 885521-88-0

6-Bromo-3-iodo-1H-indazole

Catalog Number: EVT-363281
CAS Number: 885521-88-0
Molecular Formula: C7H4BrIN2
Molecular Weight: 322.93 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“6-Bromo-3-iodo-1H-indazole” is a chemical compound with the CAS Number: 885521-88-0 . It has a molecular weight of 322.93 and its IUPAC name is 6-bromo-3-iodo-1H-indazole . It is a solid substance and is typically stored in a dark place under an inert atmosphere at 2-8°C .


Synthesis Analysis

The synthesis of indazole derivatives has been reported in several studies . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The linear formula of “6-Bromo-3-iodo-1H-indazole” is C7H4BrIN2 . The InChI code is 1S/C7H4BrIN2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11) .


Physical And Chemical Properties Analysis

“6-Bromo-3-iodo-1H-indazole” is a solid substance . It has a molecular weight of 322.93 and a density of 2.421 . It has a predicted boiling point of 413.1±25.0 °C and a pKa of 10.82±0.40 .

Synthesis Analysis
  • Stepwise Functionalization: A more controlled approach involves the sequential introduction of bromine and iodine atoms to the indazole core. For instance, starting with commercially available 4-bromo-2-fluoroaniline, a four-step synthesis involving chlorination, bromination, diazotization, and cyclization with hydrazine hydrate affords 4-bromo-6-chloro-1H-indazole []. While this approach offers greater regiocontrol, it often requires multiple synthetic steps and may suffer from lower overall yields.
Molecular Structure Analysis

The molecular structure of 6-Bromo-3-iodo-1H-indazole has been confirmed by various spectroscopic techniques, including NMR and mass spectrometry. While a dedicated crystallographic study on this specific molecule hasn't been reported in the provided papers, structural insights can be extrapolated from analogous indazole derivatives. Generally, indazole derivatives adopt a planar structure due to the aromaticity of the fused ring system. The presence of bulky bromine and iodine atoms can influence the molecule's conformation and its interactions with other molecules in the solid state, as evidenced by the crystallographic studies of similar compounds [, , , ].

Chemical Reactions Analysis
  • Metal-Catalyzed Cross-Coupling Reactions: The iodine atom at the 3-position serves as a suitable coupling partner in palladium-catalyzed reactions such as Suzuki-Miyaura coupling []. This reaction allows the introduction of aryl or heteroaryl groups at the 3-position, significantly expanding the diversity of accessible indazole derivatives.
Applications
  • Anticancer Activity: Indazole derivatives have emerged as potent inhibitors of various kinases, including protein kinase CK2 [], which plays a critical role in cancer cell proliferation and survival.
  • Antibacterial Activity: Several indazole derivatives have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria [].
  • Anti-Inflammatory Activity: Indazoles have also been investigated for their anti-inflammatory properties, targeting key inflammatory mediators [].
  • Antiviral Activity: Recent studies have identified indazole derivatives as potential inhibitors of viral replication, particularly against dengue virus [].

1-Arylsulfonyl-3-iodo-1H-indazoles

Compound Description: 1-Arylsulfonyl-3-iodo-1H-indazoles are a class of compounds that undergo an intriguing ring-opening reaction under base catalysis, yielding the corresponding ortho-(arylsulfonylamino)benzonitriles. []

Relevance: These compounds share the core structure of 6-Bromo-3-iodo-1H-indazole, with an arylsulfonyl group substituted at the N1 position. This substitution pattern, particularly at the N1 position, highlights the reactivity and potential synthetic applications of modifying the indazole scaffold, as seen in the ring-opening reaction. []

3-Iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and [1,2-b]pyridazines

Compound Description: These are a class of heterocyclic compounds prepared through a combination of the Groebke-Blackburn-Bienaymé multicomponent reaction (MCR) and I2-promoted electrophilic cyclization. [] These compounds are further utilized in palladium-catalyzed reactions, demonstrating their synthetic utility. []

Relevance: While structurally distinct from 6-Bromo-3-iodo-1H-indazole, these compounds highlight the broader context of using 3-iodo-substituted heterocycles in organic synthesis. The presence of the 3-iodo substituent in both cases emphasizes its role as a versatile handle for further functionalization via various cross-coupling reactions. []

3-Methyl-6-nitro-1H-indazole

Compound Description: This compound is a crucial intermediate in the synthesis of Pazopanib, a tyrosine kinase inhibitor used in cancer treatment. [] The compound's significance lies in its role as a building block for a pharmaceutical agent. []

Relevance: This compound shares the 1H-indazole core structure with 6-Bromo-3-iodo-1H-indazole. The presence of substituents at the 3 and 6 positions, albeit different ones, in both compounds indicates the potential for structural modifications on the indazole scaffold to achieve desired biological activities. []

6-Bromo-3-(2-bromoacetyl)-2H-chromen-2-one

Compound Description: This compound serves as a versatile precursor for synthesizing various heterocyclic systems fused with a coumarin moiety, including 1,3,4-thiadiazines, benzofurans, and naphthofurans. []

Relevance: Although structurally distinct from 6-Bromo-3-iodo-1H-indazole, this compound highlights the importance of 6-bromo substituted heterocycles in the synthesis of diverse compound libraries. [] The presence of bromine as a substituent in both compounds suggests its utility in facilitating further chemical transformations. []

6-Bromo-3-methylene-1-hexene

Compound Description: This compound acts as a reagent for introducing a 1,3-butadienyl end-group to polystyrene and polyisoprene polymers via reaction with their anionic living polymers. [] This functionalization enables further modification of the polymers, for example, through Diels-Alder reactions with maleic anhydride. []

Relevance: While structurally distinct from 6-Bromo-3-iodo-1H-indazole, this compound exemplifies the broader use of 6-bromo substituted compounds in organic synthesis, particularly for introducing specific functional groups. []

5-Hetarylamino-1H-indazoles

Compound Description: This class of compounds encompasses potent inhibitors of protein kinase CK2, with some derivatives exhibiting IC50 values in the nanomolar range. [] This inhibitory activity makes them attractive targets for drug development, particularly for conditions where CK2 is implicated. []

Relevance: These compounds share the 1H-indazole core with 6-Bromo-3-iodo-1H-indazole, emphasizing the pharmaceutical potential of this scaffold. The presence of substituents at the 5-position in these derivatives, compared to the 3 and 6 positions in the title compound, highlights the structure-activity relationship studies conducted on the indazole moiety for developing kinase inhibitors. []

6-Bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones

Compound Description: This series of compounds demonstrates in vitro anthelmintic and antibacterial activities. [] Their biological profiles make them potential candidates for developing new therapeutic agents against parasitic infections and bacterial diseases. []

Relevance: While structurally different from 6-Bromo-3-iodo-1H-indazole, these compounds highlight the significance of 6-bromo substituted heterocycles in medicinal chemistry. The similar substitution pattern suggests that exploring diverse heterocyclic cores with 6-bromo substituents could lead to compounds with valuable biological activities. []

2,2-Bis(6-bromo-1H-indol-3-yl)ethanamine and its fluorinated analogue

Compound Description: These compounds, particularly the fluorinated analogue, display potential as antibiotic adjuvants and antibiofilm agents against Staphylococcus aureus, including methicillin-resistant strains (MRSA). [] Their ability to enhance the activity of existing antibiotics and inhibit biofilm formation makes them promising leads for combating antibiotic resistance. []

Relevance: These compounds emphasize the importance of bromoindole derivatives, a class to which 6-Bromo-3-iodo-1H-indazole belongs. The presence of bromine at the 6-position in both the title compound and these bisindole alkaloids highlights the potential of this substitution pattern in influencing biological activity. []

6-Bromo-5-methoxy-1H-indole-3-carboxylic acid

Compound Description: This compound serves as a key structural motif in Herdmanine D, a naturally occurring compound with anti-inflammatory properties. [] This indole derivative is further diversified into various amide derivatives, broadening its potential applications. []

Relevance: This compound is structurally similar to 6-Bromo-3-iodo-1H-indazole, both sharing a bromoindole core. This similarity underscores the relevance of 6-Bromo-3-iodo-1H-indazole in the context of natural product synthesis and as a potential source of bioactive compounds. []

2-Acyl-1-benzenesulfonyl-3-iodo-1H-indoles and 1-Benzenesulfonyl-3-iodo-1H-indole-2-carbaldehyde

Compound Description: These compounds act as precursors for the synthesis of 1,3- and 3-substituted-carbolines through a combined palladium-catalyzed coupling with alkynes followed by 6-endo-dig cycloamination reactions. []

Relevance: These compounds are closely related to 6-Bromo-3-iodo-1H-indazole as they share the 3-iodo-1H-indazole core. The presence of the 3-iodo group in both cases highlights its role as a key functional group for further transformations, enabling the synthesis of more complex heterocyclic systems like carbolines. []

3-Chloro-6-nitro-1H-indazole derivatives

Compound Description: This group of compounds exhibits promising antileishmanial activity, inhibiting the growth of Leishmania major. [] These derivatives have been explored as potential treatments for leishmaniasis. []

Relevance: This group of compounds is structurally related to 6-Bromo-3-iodo-1H-indazole, sharing the core 1H-indazole structure. This similarity highlights the versatility of the indazole scaffold in medicinal chemistry and its ability to accommodate different substituents to achieve desired biological activities. []

4-Bromo-1H-indazole derivatives

Compound Description: These compounds act as filamentous temperature-sensitive protein Z (FtsZ) inhibitors and exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria. [] Notably, some derivatives demonstrate potent activity against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. []

Relevance: These compounds are closely related to 6-Bromo-3-iodo-1H-indazole, both belonging to the bromo-1H-indazole class of compounds. This relationship emphasizes the potential of halogenated indazoles, particularly brominated derivatives, as a source of antibacterial agents. []

3-Bromo-6-nitro-1-(prop-2-en-1-yl)-1H-indazole and 3-Chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole

Compound Description: These compounds are structurally very similar, differing only in the halogen atom at the 3-position of the indazole ring. [, ] They are likely intermediates or analogues in a chemical synthesis pathway.

Relevance: These compounds highlight the structural similarities with 6-Bromo-3-iodo-1H-indazole, particularly the presence of a halogen atom at the 3-position and a nitro group at the 6-position of the indazole ring. [, ]

6-Bromo-2-(4-chlorophenyl)-3-[(1-octyl-1H-1,2,3-triazol-4-yl)methyl]-3H-imidazo[4,5-b]pyridine

Compound Description: This compound is characterized by its crystal structure, which reveals a planar imidazo[4,5-b]pyridine ring system connected to a phenyl and a triazole ring. [, ]

Relevance: While not directly analogous to 6-Bromo-3-iodo-1H-indazole, this compound highlights the use of a 6-bromo substituent in a related heterocyclic system. The presence of a bromine atom at the 6-position suggests a possible common structural feature for exploring biological activity in different heterocyclic scaffolds. [, ]

1-(4-Cyanobutyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide (CUMYL-4CN-BINACA)

Compound Description: This compound, also known as CUMYL-4CN-BINACA, is a synthetic cannabinoid receptor agonist. []

Relevance: This compound shares the 1H-indazole core structure with 6-Bromo-3-iodo-1H-indazole. The comparison between CUMYL-4CN-BINACA and the target compound underscores the structural diversity possible within the 1H-indazole family and their varying biological effects. []

mer,trans-[RuCl3(1H-indazole)2(NO)] (1)

Compound Description: This compound is a potential metabolite of the antitumor drug candidate KP1019. [] The compound's electronic structure and ruthenium oxidation state have been extensively studied using various spectroscopic and computational techniques. []

Relevance: Compound 1 incorporates the 1H-indazole moiety, also present in 6-Bromo-3-iodo-1H-indazole, as a ligand in its structure. This inclusion highlights the potential of 1H-indazole derivatives as building blocks for metal-based complexes with potential pharmacological applications, including anticancer activity. []

3-Amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide

Compound Description: This compound demonstrates effective inhibition of cancer cell line proliferation. [] The structure of the compound, including its crystal packing, has been elucidated through X-ray crystallography. []

Relevance: This compound shares the 1H-indazole core structure with 6-Bromo-3-iodo-1H-indazole, highlighting the pharmaceutical relevance of this scaffold, particularly in the context of anticancer activity. []

3-(5-{[4-(Aminomethyl)piperidin-1-yl]methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile (DB07075)

Compound Description: This compound has been identified as a potential inhibitor of cancer Osaka thyroid kinase (COT) through molecular docking and in silico ADMET studies. [] Its predicted ability to bind to COT suggests possible applications in cancer treatment and other COT-related diseases. []

Relevance: This compound highlights the importance of the indazole moiety, also present in 6-Bromo-3-iodo-1H-indazole, in developing kinase inhibitors. Although structurally distinct, the presence of the indazole group in both compounds underscores its potential as a pharmacophore in medicinal chemistry. []

3-(4-Methylphenyl)-6-nitro-1H-indazole

Compound Description: This compound’s crystal structure has been analyzed, revealing the formation of zigzag chains through N–H⋯O and C–H⋯O hydrogen bonds. []

Relevance: This compound shares structural similarities with 6-Bromo-3-iodo-1H-indazole, both containing a nitro group at the 6-position of the indazole ring. []

3-Chloro-6-nitro-1-[(1-octyl-1H-1,2,3-triazol-4-yl)meth­yl]-1H-indazole

Compound Description: This compound is characterized by its crystal structure, which shows two independent molecules in the asymmetric unit, differing mainly in the dihedral angles between the indazole and triazole moieties. []

Relevance: This compound shares the 6-nitro-1H-indazole core with 6-Bromo-3-iodo-1H-indazole. This structural similarity highlights the potential of modifying the 1-position of the indazole ring with various substituents. []

3-Chloro-1-ethyl-6-nitro-1H-indazole

Compound Description: The crystal structure of this compound reveals weak C—H⋯O interactions linking the molecules into zigzag chains and π–π stacking interactions contributing to the packing. []

Relevance: This compound shares the 6-nitro-1H-indazole core with 6-Bromo-3-iodo-1H-indazole, with both compounds having a halogen substituent at the 3-position. This structural similarity further emphasizes the versatility of the indazole scaffold for accommodating different substituents, which may influence their crystal packing and potentially their biological activities. []

4-Bromo-6-chloro-1H-indazole

Compound Description: This compound has been synthesized through a multi-step process starting from 2-fluoroaniline, highlighting its potential as a building block for more complex molecules. []

Relevance: This compound belongs to the same family as 6-Bromo-3-iodo-1H-indazole, with both sharing the core structure of a dihalo-1H-indazole. []

4-((5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide derivatives

Compound Description: This series of compounds displays promising antibacterial and antioxidant properties. [] Their dual activity makes them attractive candidates for further development as potential therapeutic agents. []

Relevance: Although structurally different from 6-Bromo-3-iodo-1H-indazole, these compounds highlight the importance of bromo-substituted heterocycles in medicinal chemistry. [] The presence of a bromine atom in both the title compound and these derivatives suggests that exploring diverse heterocyclic cores with bromo substituents could lead to compounds with valuable biological activities. []

6-[(Ethylthio)methyl]-1H-indazole

Compound Description: This compound has an improved synthesis using a bromide intermediate instead of a mesylate, leading to a significantly higher overall yield. []

Relevance: This compound shares the 1H-indazole core structure with 6-Bromo-3-iodo-1H-indazole. The different substituents at the 6-position of the indazole ring highlight the versatility of this position for structural modifications, which can be crucial for optimizing synthetic routes and potentially influencing biological activity. []

6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine

Compound Description: This compound incorporates a difluoromethyl group and exhibits a specific conformation with a 126.08° out-of-plane character between its ring systems. []

Relevance: While not directly structurally related to 6-Bromo-3-iodo-1H-indazole, this compound exemplifies the broader use of 6-bromo substituted compounds and the incorporation of difluoromethyl groups, both of which are often explored for their potential to modulate biological activity in medicinal chemistry. []

5-Substituted-1H-indazole derivatives

Compound Description: These compounds have been investigated as potential inhibitors of glycogen synthase kinase-3 beta (GSK-3β). [] QSAR and molecular docking studies have been conducted to optimize their inhibitory activity. []

Relevance: These compounds share the core 1H-indazole structure with 6-Bromo-3-iodo-1H-indazole. The presence of various substituents at the 5-position of the indazole ring in these derivatives highlights the structure-activity relationship studies conducted on the indazole moiety for developing GSK-3β inhibitors. []

3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole

Compound Description: This compound’s crystal structure reveals a nearly planar indazole ring system and weak acetylene–nitro C—H⋯O hydrogen bonds connecting adjacent molecules. []

Relevance: This compound shares a similar structure with 6-Bromo-3-iodo-1H-indazole, both having a bromine atom at the 3-position and a nitro group at the 6-position of the indazole ring. [] The slight difference in the 1-position substituent might lead to different crystal packing and potentially influence other physicochemical properties. []

3-Chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones

Compound Description: This series of compounds exhibits a range of biological activities, including antibacterial, antifungal, antitubercular, and anti-inflammatory effects. [] Their diverse pharmacological profile makes them interesting candidates for further investigation. []

Relevance: These compounds contain the 6-nitro-1H-indazole core structure, which is also present in 6-Bromo-3-iodo-1H-indazole. [] The comparison emphasizes the structural diversity achievable by modifying the indazole scaffold, leading to compounds with a broad spectrum of biological activities. []

3-[2-[4-(3-Chloro-2-methylphenyl)-1-piperazinyl]ethyl]-5,6-dimethoxy-1-(4-imidazolylmethyl)-1H-indazole dihydrochloride 3.5 hydrate (DY-9760e)

Compound Description: DY-9760e, a calmodulin inhibitor, demonstrates cardioprotective effects in both rat and mouse models of heart failure. [] Its mechanism of action involves inhibiting dystrophin breakdown and endothelial nitric-oxide synthase uncoupling, preventing cardiac hypertrophy and improving heart function. []

Relevance: This compound exemplifies the use of the 1H-indazole scaffold, also present in 6-Bromo-3-iodo-1H-indazole, in developing drugs targeting cardiovascular diseases. [] Although structurally complex, DY-9760e highlights the potential of 6-Bromo-3-iodo-1H-indazole as a starting point for designing and synthesizing novel therapeutics. []

6-Bromo-1-methyl-4-[2-(1-phenylethylidene)hydrazinylidene]-3,4-dihydro-1H-2λ6,1-benzothiazine-2,2-dione

Compound Description: This compound has a distinct conformation with a specific dihedral angle between its aromatic rings and a thiazine ring adopting an envelope conformation. []

Relevance: While not directly structurally analogous to 6-Bromo-3-iodo-1H-indazole, this compound highlights the use of a 6-bromo substituent in a related heterocyclic system. [] The presence of a bromine atom at the 6-position, similar to the title compound, suggests a possible common structural feature for exploring biological activity in different heterocyclic scaffolds. []

Properties

CAS Number

885521-88-0

Product Name

6-Bromo-3-iodo-1H-indazole

IUPAC Name

6-bromo-3-iodo-2H-indazole

Molecular Formula

C7H4BrIN2

Molecular Weight

322.93 g/mol

InChI

InChI=1S/C7H4BrIN2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11)

InChI Key

POXUFQBYDQCUFO-UHFFFAOYSA-N

SMILES

C1=CC2=C(NN=C2C=C1Br)I

Canonical SMILES

C1=CC2=C(NN=C2C=C1Br)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.